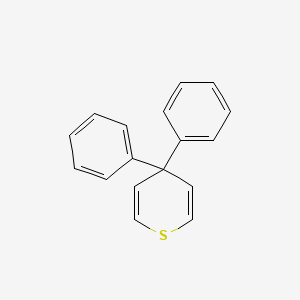
4,4-Diphenyl-4H-thiopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Diphenyl-4H-thiopyran is a heterocyclic compound characterized by a sulfur atom in a six-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diphenyl-4H-thiopyran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diphenylacetylene with sulfur in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Diphenyl-4H-thiopyran undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiopyran ring into sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced thiopyrans
Substitution: Functionalized thiopyrans with various substituents
Aplicaciones Científicas De Investigación
4,4-Diphenyl-4H-thiopyran has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photoactive compounds.
Mecanismo De Acción
The mechanism by which 4,4-Diphenyl-4H-thiopyran exerts its effects depends on the specific application. In chemical reactions, the sulfur atom in the thiopyran ring can participate in various interactions, including coordination with metals and nucleophilic attacks. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
- 2,6-Diphenyl-4H-thiopyran-4-one
- 2,4,4,6-Tetraphenyl-4H-thiopyran
- 4H-Thiopyran-4-one, 2,6-diphenyl-, 1,1-dioxide
Comparison: 4,4-Diphenyl-4H-thiopyran is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties
Propiedades
Número CAS |
65783-77-9 |
|---|---|
Fórmula molecular |
C17H14S |
Peso molecular |
250.4 g/mol |
Nombre IUPAC |
4,4-diphenylthiopyran |
InChI |
InChI=1S/C17H14S/c1-3-7-15(8-4-1)17(11-13-18-14-12-17)16-9-5-2-6-10-16/h1-14H |
Clave InChI |
XETWYPXDYCNUHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C=CSC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















